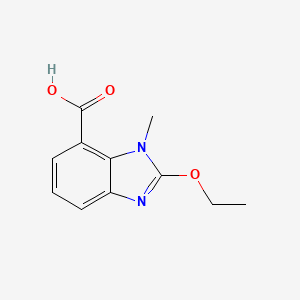
2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the 2-position, a methyl group at the 1-position, and a carboxylic acid group at the 7-position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid typically involves the condensation of o-phenylenediamine with ethyl chloroformate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as methanol or dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols .
Scientific Research Applications
2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it acts as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure. The compound binds to the angiotensin II receptor, preventing the activation of signaling pathways that lead to vasoconstriction and increased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Candesartan: Another benzimidazole derivative with similar angiotensin II receptor antagonist properties.
Omeprazole: A benzimidazole used as a proton pump inhibitor for treating acid reflux.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Uniqueness
2-Ethoxy-1-methyl-1H-benzimidazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxy and methyl groups, along with the carboxylic acid functionality, make it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
185042-40-4 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-ethoxy-3-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(10(14)15)9(8)13(11)2/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
RZAJAVREBLDEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















